molecular formula C21H21ClN2O3S B8422160 ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate

ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate

Cat. No. B8422160
M. Wt: 416.9 g/mol
InChI Key: NJAHLZZJVRKNSE-UHFFFAOYSA-N
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Description

Ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

ethyl 2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetate

InChI

InChI=1S/C21H21ClN2O3S/c1-4-27-19(26)12-24-13(2)21(28-16-10-8-15(22)9-11-16)20-17(23-14(3)25)6-5-7-18(20)24/h5-11H,4,12H2,1-3H3,(H,23,25)

InChI Key

NJAHLZZJVRKNSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C2=C(C=CC=C21)NC(=O)C)SC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of sodium iodide (0.0625 mol equiv) in xylene (1.99 rel vol), acetic acid (0.27 rel vol) and acetic anhydride (1.27 mole equiv) was heated to 102.5° C. in vessel 1 with stirring. In vessel 2, acetic anhydride (1.27 mole equiv) was added to a stirred slurry of ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate (1 mole equiv, limiting reagent) in xylene (2.24 rel vol) and acetic acid (0.27 rel vol) at 22° C. After stirring at this temperature for 30 mins, this mixture was added to the contents of reaction vessel 1 over 50 mins maintaining the temperature at 102.5° C. The reaction was held at this temperature for a further 2.5 h. The reaction was cooled to 60° C. and sodium thiosulfate (0.05 mole equiv) and water (0.5 rel vol) were added. After mixing, and allowing the layers to separate, the lower aqueous layer was discarded then the organic layer was distilled under vacuum, removing 1.8 rel vol distillate. The temperature was adjusted to 95° C. and the product precipitated by the addition of heptanes (3 rel vol). The suspension was cooled to 20° C. over 1 h then the solid product was collected by filtration, washed with ethanol (2 rel vol) and dried in vacuo at 40° C. to afford crude ethyl [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate as a solid; 81% yield; purity by UHPLC 98.3 area %.
Quantity
0.0625 mol
Type
reactant
Reaction Step One
Quantity
1.27 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.27 mol
Type
reactant
Reaction Step Two
Name
ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In flask 1, a mixture of sodium iodide (171.6 mg, 1.14 mmol) in xylene (12.5 mL), acetic acid (12.5 ml) and acetic anhydride (4.2 mL, 44.54 mmoles) was heated to 97° C. In flask 2, acetic anhydride (4.2 mL, 44.5 mmol) was added to a stirred slurry of ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate (10 g, 22.3 mmol corrected for assay) in xylene (12.5 mL) and acetic acid (12.5 ml) at ambient temperature. The mixture in flask 2 was added to the mixture in flask 1 over 2-3 hours maintaining the temperature at 97° C. The reaction was held at this temperature for a further 2 hours following the end of the addition. The reaction was cooled to 60° C. and split into 2 equal size portions. One of these portions was cooled to r.t. and propan-1-ol (25 mL) was added, following by water (25 mL), added over 15 minutes, effecting a precipitation. After stirring for 1 h, the solid product was collected by filtration, washed with propan-1-ol (2×10 mL) and dried in vacuo at 40° C. to afford crude ethyl [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate as a solid; 4.32 g (91% based on work up of half of the reaction mixture). Purity by HPLC 97.15 area %.
Quantity
171.6 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of N-[3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-4-yl]acetamide (1.0 g, 3.0 mmol), anhydrous potassium carbonate (0.63 g, 4.6 mmol), acetone (10 mL) and ethyl bromoacetate (0.50 mL, 4.5 mmol) was heated under reflux for 1.5 h then cooled to r.t. and left stirring at this temperature overnight. After heating under reflux for an additional 1 h, the mixture was cooled to r.t. Water (2×10 mL) was added, the solid product was collected by filtration, washed with water (10 mL), then dried in a vacuum oven at 40° C. to afford the title compound as an off-white solid; 1.16 g (92%); purity 95.4 area % by HPLC; m/z: 417/419 (MH+); 1H-NMR: 9.52 (1H, s), 7.45 (1H, d, J=7.9 Hz), 7.33 (1H, d, J=8.2 Hz), 7.29 (2H, d, J=8.6 Hz), 7.11 (1H, t, J=8.0 Hz), 6.97 (1H, d, J=8.6 Hz), 5.24 (2H, s), 4.18 (2H, q, J=7.1 Hz), 2.39 (3H, s), 1.86 (3H, s), 1.22 (3H, t, J=7.1 Hz).
Name
N-[3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-4-yl]acetamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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